tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate

Purity Quality Control Pharmaceutical Intermediate

tert-Butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate (CAS 1417368-27-4) is a synthetic organic compound belonging to the indole family. It features a tert-butyloxycarbonyl (Boc) protecting group at the indole N-1 position and a 6-position oxime moiety in the (E)-configuration.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
CAS No. 1417368-27-4
Cat. No. B1404485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate
CAS1417368-27-4
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C=NO
InChIInChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-7-6-11-5-4-10(9-15-18)8-12(11)16/h4-9,18H,1-3H3/b15-9+
InChIKeyZWLIUPKGGBVTNI-OQLLNIDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate (CAS 1417368-27-4): A Specialized Boc-Protected Indole Oxime Intermediate for Targeted Synthesis


tert-Butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate (CAS 1417368-27-4) is a synthetic organic compound belonging to the indole family [1]. It features a tert-butyloxycarbonyl (Boc) protecting group at the indole N-1 position and a 6-position oxime moiety in the (E)-configuration. With a molecular formula of C₁₄H₁₆N₂O₃ and a molecular weight of 260.29 g/mol, this compound serves as a versatile intermediate in the synthesis of more complex indole derivatives, enabling further functionalization through its protected aldehyde equivalent and the Boc group's orthogonal deprotection capability [1].

Why Generic Substitution of tert-Butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate Fails in Research and Development


Indole oxime derivatives are a broad class of compounds, but the specific substitution pattern and protecting group strategy of tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate make it non-interchangeable with analogs. The N-Boc protection is essential for orthogonal deprotection in multi-step syntheses, which is not a feature of the unprotected 1H-indole-6-carbaldehyde oxime (CAS 1018038-62-4) . The (E)-isomer configuration at the oxime dictates stereochemical outcomes in subsequent cycloaddition or condensation reactions, a property not shared by the (Z)-isomer [1]. Furthermore, the 6-position substitution pattern on the indole ring is critical for accessing specific kinase inhibitor scaffolds, as documented in patent literature on substituted indole derivatives [2]. Simply interchanging this compound with a regioisomeric or deprotected analog would introduce variability in downstream synthetic yields, stereochemical integrity, and biological target engagement.

Product-Specific Quantitative Evidence Guide for tert-Butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate (CAS 1417368-27-4)


Purity Differentiation: MolCore NLT 98% vs. AKSci 95% for Sensitive Downstream Chemistry

Supplier purity specifications differ significantly. MolCore offers this compound at NLT 98% purity, while AKSci and Leyan specify a minimum purity of 95% . The 3% absolute purity difference can substantially affect yields in subsequent synthetic steps, particularly in catalytic reactions sensitive to impurities.

Purity Quality Control Pharmaceutical Intermediate

Boc Protection Enables Orthogonal Deprotection Strategy Unavailable with Unprotected Indole Oxime Analogs

The N-Boc protecting group on tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate allows selective deprotection under mild acidic conditions (e.g., TFA or HCl) without affecting the oxime functionality [1]. In contrast, the unprotected analog 1H-indole-6-carbaldehyde oxime (CAS 1018038-62-4) lacks this orthogonal handle, limiting its utility in multi-step synthetic sequences where the indole NH must remain protected until a late-stage deprotection .

Orthogonal Protection Multi-step Synthesis Indole Chemistry

(E)-Oxime Configuration Provides Stereochemical Control in Cycloaddition and Condensation Reactions

The (E)-configuration of the oxime in tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate is explicitly specified, distinguishing it from the (Z)-isomer (PubChem CID 97184086) which may exhibit different reactivity profiles in 1,3-dipolar cycloaddition and Beckmann rearrangement reactions [1]. The (E)-oxime places the hydroxyl group anti to the indole ring, a geometry that influences transition-state organization in nitrile oxide generation and subsequent cycloaddition chemistry [2].

Stereochemistry Oxime Configuration Cycloaddition

6-Position Substitution Pattern Enables Access to Specific Kinase Inhibitor Scaffolds Compared to 3- or 5-Position Regioisomers

The 6-position oxime substitution on the indole ring of tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate is structurally distinct from its regioisomers, such as tert-butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate (CAS not available) or tert-butyl 5-((hydroxyimino)methyl)-1H-indole-1-carboxylate (CAS 1402390-95-7) [1]. Patent literature on substituted indole derivatives for kinase inhibition (e.g., Trk, IDO1) frequently specifies 6-substitution as a critical pharmacophoric element [2].

Regiochemistry Kinase Inhibitors Indole Scaffolds

Precedented Role as Key Intermediate in IDO1 and Kinase Inhibitor Patent space

Indole derivatives bearing oxime or hydroxyimino functionality at the 6-position are explicitly claimed or exemplified in patent families covering IDO1 inhibitors and Trk kinase inhibitors [1][2]. The Boc-protected 6-oxime indole scaffold appears as a strategic intermediate in the synthesis of clinical candidates such as epacadostat (INCB24360) and related IDO1-targeting agents [1]. This patent precedent provides procurement justification over non-patented indole oxime analogs lacking documented utility in drug discovery programs.

IDO1 Inhibitor Kinase Inhibitor Patent Intermediate

Best Research and Industrial Application Scenarios for tert-Butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate (CAS 1417368-27-4)


Multi-Step Synthesis of 6-Substituted Indole Kinase Inhibitors Requiring Orthogonal N-Protection

This compound is the optimal choice for medicinal chemistry programs synthesizing 6-substituted indole-based kinase inhibitors (e.g., Trk, IDO1) where the indole NH must remain protected through multiple synthetic transformations . The N-Boc group allows late-stage deprotection under mild acidic conditions without compromising the oxime functionality, a critical advantage over unprotected analogs that would require additional protection/deprotection steps . The defined (E)-oxime geometry ensures predictable stereochemical outcomes in subsequent nitrile oxide cycloaddition or imine condensation reactions.

Precursor for 6-Aminomethylindole Derivatives via Oxime Reduction

The oxime group at the 6-position can be selectively reduced to the corresponding aminomethyl derivative using established reduction protocols (e.g., Zn/HCl, Raney Ni/H₂, or LiAlH₄), providing access to 6-aminomethylindole scaffolds that are privileged structures in CNS drug discovery . The N-Boc protection remains intact under many reduction conditions, enabling direct elaboration of the aminomethyl product without reprotection. This contrasts with unprotected 1H-indole-6-carbaldehyde oxime, which would yield an unprotected indole that may undergo unwanted side reactions during subsequent transformations.

Nitrile Oxide Generation for 1,3-Dipolar Cycloaddition in Heterocycle Synthesis

The (E)-oxime configuration of this compound facilitates efficient conversion to the corresponding nitrile oxide upon treatment with oxidizing agents (e.g., NaOCl, chloramine-T), enabling 1,3-dipolar cycloaddition with alkynes or alkenes to generate isoxazole or isoxazoline heterocycles . The Boc protection prevents competing N-H participation in the cycloaddition, ensuring clean reaction profiles. This specific reactivity is not accessible with the (Z)-isomer or with oxime ether derivatives, which require alternative activation strategies.

Quality-Controlled Building Block for GMP-like Pharmaceutical Intermediate Supply Chains

For procurement in pharmaceutical development settings requiring rigorous quality specifications, the NLT 98% purity grade (MolCore) provides a 3-percentage-point purity advantage over 95% grades from alternative vendors . This purity differential is critical in GMP-like environments where impurity profiles must be tightly controlled and batch-to-batch consistency is essential for regulatory compliance. The ISO-certified production process documented by MolCore further supports quality assurance requirements .

Quote Request

Request a Quote for tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.